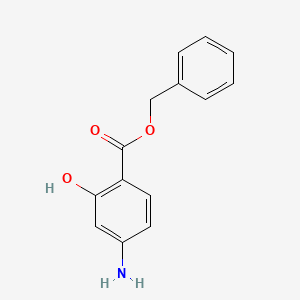

Benzyl 4-amino-2-hydroxybenzoate

Description

Historical Context and Development

The historical development of benzyl 4-amino-2-hydroxybenzoate is intrinsically linked to the broader evolution of aminosalicylic acid chemistry, which gained prominence in the mid-twentieth century. The foundational work in this area can be traced to early pharmaceutical research focused on tuberculosis treatment, where 4-aminosalicylic acid emerged as a critical therapeutic agent. The compound was first synthesized in 1902 and entered medical use in 1943, establishing the importance of the 4-amino-2-hydroxybenzoic acid structural framework. This early recognition of the therapeutic potential of aminosalicylic acid derivatives created a foundation for subsequent research into ester modifications and structural analogs.

The development of benzyl ester derivatives represented a significant advancement in the synthetic chemistry of aminosalicylic acid compounds. Patent literature from the 1950s demonstrates sophisticated approaches to the preparation of 4-aminosalicylic acid esters, with particular emphasis on methods that could efficiently introduce benzyl protecting groups while maintaining the integrity of the amino and hydroxyl functionalities. These early synthetic methodologies established the fundamental principles that continue to guide modern synthetic approaches to this compound preparation.

The evolution of synthetic methodologies for this compound has been characterized by increasing sophistication and selectivity. Early approaches relied heavily on direct esterification reactions, but subsequent developments have incorporated more advanced protecting group strategies and selective functional group transformations. The introduction of novel synthetic routes has expanded the accessibility of this compound and enabled its investigation in broader research contexts.

Research conducted throughout the latter half of the twentieth century demonstrated the versatility of benzyl ester derivatives in serving as synthetic intermediates for more complex molecular architectures. The development of efficient deprotection methodologies, particularly those involving catalytic hydrogenation and acid-mediated cleavage, has enhanced the utility of this compound as a protected form of the parent aminosalicylic acid. These methodological advances have established the compound as a reliable synthetic intermediate in pharmaceutical chemistry.

Significance in Chemical Research

This compound occupies a position of considerable significance in contemporary chemical research, serving multiple roles as a synthetic intermediate, pharmacological probe, and structural template for drug design. The compound's importance stems from its dual nature as both a protected derivative of biologically active 4-aminosalicylic acid and an independent chemical entity with distinct properties and applications. Recent research has demonstrated its utility in the development of novel therapeutic agents, particularly in the context of enzyme inhibition and antimicrobial activity.

The compound has found particular relevance in the development of beta-site amyloid precursor protein cleaving enzyme 1 inhibitors, where benzyl carbamate derivatives of 4-aminosalicylic acid have shown promising biological activity. In these studies, this compound derivatives demonstrated measurable inhibition of target enzymes, with specific compounds showing up to 27.5 percent inhibition of enzyme activity. This research highlights the compound's potential as a scaffold for neurodegenerative disease therapeutics and represents a significant expansion of its known biological activities.

Contemporary research has also explored the compound's role in polymer chemistry, where amino acid benzyl esters have been investigated for their ability to enhance substrate affinity and broaden enzyme specificity in chemoenzymatic polymerization reactions. Studies have demonstrated that benzyl ester groups significantly improve the efficiency of peptide synthesis using enzyme catalysts, with benzyl esters showing superior performance compared to methyl, ethyl, and tertiary-butyl analogs. This research has revealed that the benzyl ester functionality allows enzymes to polymerize amino acids with substantially different affinities, indicating the unique chemical properties that distinguish this compound from other ester derivatives.

The synthetic versatility of this compound has been further demonstrated in the development of complex heterocyclic compounds. Research in this area has shown that the compound can serve as a precursor for the synthesis of hydroxy-substituted aminobenzothiazole derivatives, which represent important building blocks for pharmaceutical applications. These synthetic transformations highlight the compound's utility as a starting material for the construction of diverse molecular architectures and underscore its importance in modern synthetic organic chemistry.

Structural Classification and Nomenclature

This compound belongs to the chemical classification of aromatic amino acid esters, specifically representing a benzyl ester derivative of 4-aminosalicylic acid. The compound's systematic name reflects its structural composition: this compound, indicating the presence of a benzyl group attached to the carboxyl functionality of 4-amino-2-hydroxybenzoic acid through an ester linkage. The molecular formula C₁₄H₁₃NO₃ and molecular weight of 243.26 grams per mole characterize its basic chemical composition.

The structural architecture of this compound incorporates several key functional groups that define its chemical behavior and reactivity patterns. The benzene ring system substituted with amino and hydroxyl groups at the 4 and 2 positions, respectively, creates a characteristic substitution pattern that influences both electronic distribution and steric accessibility. The benzyl ester functionality provides additional aromatic character while serving as a protecting group that can be selectively removed under appropriate conditions.

The compound's nomenclature follows established International Union of Pure and Applied Chemistry guidelines for ester naming, where the alcohol component (benzyl) precedes the acid component (4-amino-2-hydroxybenzoic acid). Alternative names found in the literature include benzyl para-aminosalicylate and 4-amino-2-hydroxybenzoic acid benzyl ester, all referring to the same chemical entity. The compound's registry number in chemical databases facilitates unambiguous identification and cross-referencing across different research contexts.

Structural analysis reveals that this compound contains two distinct aromatic ring systems connected through the ester linkage, creating opportunities for various intermolecular interactions and conformational arrangements. The presence of both electron-donating (amino, hydroxyl) and electron-accepting (ester carbonyl) groups within the molecule creates a complex electronic environment that influences reactivity patterns and potential biological activities. This structural complexity contributes to the compound's versatility as a synthetic intermediate and its potential for diverse applications in chemical research.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₃ | Defines atomic composition |

| Molecular Weight | 243.26 g/mol | Determines physical properties |

| Aromatic Systems | Two benzene rings | Provides electronic stability |

| Functional Groups | Amino, hydroxyl, ester | Determines reactivity patterns |

| Substitution Pattern | 4-amino-2-hydroxy | Influences biological activity |

The stereochemical considerations of this compound are relatively straightforward due to the absence of chiral centers in the molecule, resulting in a single constitutional isomer. However, the compound can exist in different conformational states depending on the rotation around the ester bond and the orientation of the aromatic rings relative to each other. These conformational variations can influence the compound's interaction with biological targets and its behavior in different chemical environments, making conformational analysis an important aspect of its structural characterization.

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

benzyl 4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C14H13NO3/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |

InChI Key |

CZAAMPINPSQRLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Amino-2-hydroxybenzoic Acid with Benzyl Alcohol

- Reactants: 4-amino-2-hydroxybenzoic acid and benzyl alcohol

- Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid

- Conditions: Reflux under atmospheric pressure, typically in an inert solvent or neat conditions

- Procedure:

- Mix 4-amino-2-hydroxybenzoic acid with an excess of benzyl alcohol.

- Add the acid catalyst in catalytic amounts (usually a few mol%).

- Heat the mixture under reflux with stirring for several hours.

- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- Purification is typically achieved by recrystallization or chromatography to yield high-purity Benzyl 4-amino-2-hydroxybenzoate.

Industrial-Scale Production

In industrial settings, the synthesis may be optimized by employing continuous flow reactors to improve efficiency and control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of heterogeneous acid catalysts or enzymatic catalysts has also been explored to enhance selectivity and reduce by-products. Post-reaction purification involves crystallization or chromatographic techniques to achieve the desired purity for pharmaceutical or research applications.

Alternative Synthetic Routes via Nitro Precursors

An alternative preparation method involves starting from 4-nitro-2-hydroxybenzoic acid derivatives:

- Step 1: Benzylation of 4-nitro-2-hydroxybenzoic acid or its esters to form benzyl 4-nitro-2-hydroxybenzoates.

- Step 2: Reduction of the nitro group to the amino group to yield this compound.

This route may involve:

- Benzylation using benzyl halides or benzyl alcohol under basic or acidic conditions.

- Reduction of the nitro group using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) or chemical reductants such as zinc dust in acidic medium.

This method allows for better control of substitution patterns and can be advantageous when direct esterification of the amino acid is challenging due to the amino group’s reactivity.

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Molar ratio (acid:benzyl alcohol) | 1:4 to 1:5 | Excess benzyl alcohol drives esterification |

| Catalyst loading | 0.5% to 1.2% mol (acid catalyst) | Sufficient to catalyze ester bond formation |

| Temperature | Reflux temperature of benzyl alcohol (~205 °C) or solvent reflux | Ensures complete conversion |

| Reaction time | Several hours (4–12 h) | Monitored by TLC or HPLC for completion |

| Solvent | Xylene, toluene, or neat benzyl alcohol | Solvent choice affects reaction rate and purification |

| Purification | Recrystallization, filtration, chromatography | To obtain high-purity product |

- The esterification under acidic catalysis is a well-established method providing good yields and purity.

- Use of dibutyltin oxide or tetraisopropoxy titanium as catalysts has been reported for related benzyl esters, enhancing reaction rates and selectivity.

- Reduction of nitro precursors to amino derivatives is effectively achieved by catalytic hydrogenation or chemical reduction, with catalytic hydrogenation offering cleaner reaction profiles and easier workup.

- Continuous flow synthesis and advanced catalytic systems are under investigation to improve scalability and environmental impact.

The preparation of this compound is primarily achieved via acid-catalyzed esterification of 4-amino-2-hydroxybenzoic acid with benzyl alcohol under reflux conditions. Alternative routes involve benzylation of nitro-substituted precursors followed by reduction to the amino compound. Advances in catalysis and process engineering, including the use of metal-organic catalysts and continuous flow systems, contribute to improved yields, selectivity, and scalability. The choice of method depends on the availability of starting materials, desired purity, and production scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2-hydroxybenzoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base

Major Products

Oxidation: Nitro derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid esters

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-amino-2-hydroxybenzoate exhibits significant therapeutic potential, particularly as a local anesthetic and analgesic agent. It is structurally related to other benzoate derivatives that have been studied for their pharmacological properties.

Case Study: Local Anesthetic Properties

Research has indicated that derivatives of 4-amino-2-hydroxybenzoic acid, including this compound, can act as effective local anesthetics. These compounds were shown to inhibit nerve conduction by blocking sodium channels, which is crucial for pain transmission. The efficacy of these compounds was evaluated in animal models, demonstrating promising results comparable to established local anesthetics like lidocaine .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic organic chemistry.

Synthesis of Hydroxybenzoic Acid Derivatives

A notable application is in the synthesis of hydroxybenzoic acid derivatives through esterification reactions. For instance, benzyl chloride can react with hydroxybenzoic acid to form benzyl esters, which can subsequently be converted into this compound via amination processes .

Table 1: Summary of Synthetic Pathways Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Esterification | Benzyl chloride + Hydroxybenzoic acid | Benzyl hydroxybenzoates | Reflux in ethanol |

| Amination | Benzyl hydroxybenzoates + Amine | This compound | Catalytic conditions |

| Reduction | Nitro derivatives | Amino derivatives | Catalytic hydrogenation |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown effectiveness against various bacterial and fungal strains.

Case Study: Antibacterial Activity

In a study published in the Journal of Antimicrobial Agents, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This positions it as a potential candidate for developing new antimicrobial agents.

Applications in Materials Science

Beyond its biological applications, this compound has found utility in materials science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. Its functional groups allow for cross-linking reactions that improve the durability of polymeric materials .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Amino-2-hydroxybenzoate and Isopropyl 4-Amino-2-hydroxybenzoate

These analogs differ in their ester groups (ethyl or isopropyl instead of benzyl). Key distinctions include:

- Lipophilicity: Benzyl 4-amino-2-hydroxybenzoate is more lipophilic than ethyl or isopropyl derivatives, which may enhance its bioavailability in hydrophobic environments .

- Synthetic Applications : Ethyl and isopropyl esters are often intermediates in drug synthesis, such as for antitubercular agents, whereas the benzyl ester’s bulkier structure may offer steric protection during reactions .

- Safety Profiles: Smaller esters like ethyl or methyl are generally recognized as safe (GRAS) in pharmaceuticals, but parabens (e.g., butyl 4-hydroxybenzoate) have raised toxicity concerns due to estrogenic activity . The amino group in this compound could mitigate such risks by altering metabolic pathways .

Methyl 4-Acetamido-2-hydroxybenzoate

This compound replaces the amino group with an acetamido (-NHCOCH₃) moiety. Differences include:

- Stability: The acetamido group improves resistance to oxidation compared to the primary amino group, making it more suitable for long-term storage .

- Biological Activity: The amino group in this compound may enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding, whereas the acetamido group primarily serves as a protecting group in synthesis .

Comparative Data Table

Research Findings and Implications

- Pharmaceutical Efficacy: Benzyl benzoate (without amino/hydroxy groups) demonstrated an 87% cure rate in scabies treatment, attributed to its acaricidal activity . While this compound’s efficacy remains untested, the amino and hydroxyl groups could enhance target specificity via hydrogen bonding .

- Industrial Performance: In flotation, 4-amino-2-hydroxybenzoate’s carboxyl and amino groups improve calcium ion selectivity, but its benzyl ester may outperform due to increased hydrophobicity .

- Synthetic Utility: Benzyl esters are preferred in multi-step syntheses for their stability under acidic conditions, as seen in intermediates for azetidinone derivatives .

Q & A

Q. How can researchers optimize the synthesis conditions for Benzyl 4-amino-2-hydroxybenzoate?

Methodological Answer: Utilize kinetic modeling and uniform experimental design to systematically evaluate reaction parameters such as molar ratios, catalyst loading, and reaction time. For example, ammonium cerium phosphate catalysts (or analogous systems) can be studied using data mining techniques to identify optimal conditions for esterification or transesterification reactions .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer: Follow protocols outlined in safety data sheets (SDS) for structurally related compounds, emphasizing proper ventilation, personal protective equipment (PPE), and spill containment. For instance, derivatives like 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate require strict adherence to industrial handling guidelines due to reactivity and toxicity risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combine NMR (¹H/¹³C) for functional group identification, FT-IR for hydrogen bonding analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO) and piecewise density of states (PDOS). For example, methyl 4-amino-2-hydroxybenzoate derivatives show significant contributions from aromatic and hydroxyl groups to HOMO/LUMO energies, which can guide reactivity predictions .

Q. What crystallographic strategies ensure accurate structure determination of this compound?

Methodological Answer: Use SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) to process X-ray diffraction data. Validate results using tools like PLATON to check for twinning, hydrogen bonding patterns, and thermal displacement parameters .

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

Methodological Answer: Apply graph set analysis (GSA) to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). This approach, refined from Etter’s formalism, helps predict packing motifs and stability in crystalline phases .

Q. How should researchers resolve contradictions in spectral or crystallographic data for this compound?

Methodological Answer: Cross-validate experimental data (e.g., XRD, NMR) with computational models and reference standards. For instance, discrepancies in hydrogen bond lengths may arise from dynamic disorder, which can be addressed using temperature-dependent crystallography or molecular dynamics simulations .

Q. What strategies enable the synthesis of novel derivatives of this compound?

Methodological Answer: Explore regioselective functionalization via protecting group chemistry (e.g., benzyl or tert-butyl groups) or coupling reactions. Derivatives like hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate demonstrate the feasibility of introducing alkyl or aromatic substituents for tailored applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.